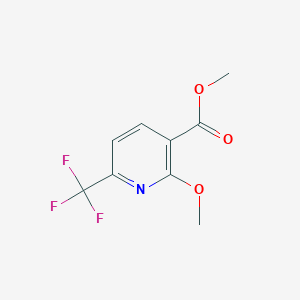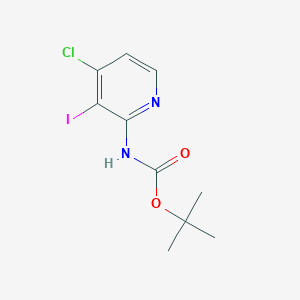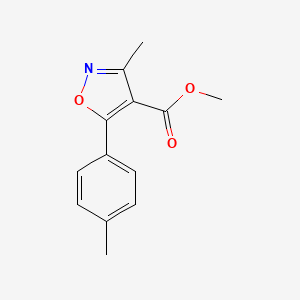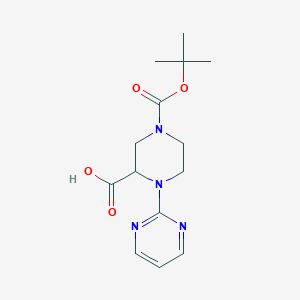
8-Amino-5-bromo-1,2,3,4-tétrahydroisoquinoline
Vue d'ensemble
Description
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is 1S/C9H11BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,11H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is a solid substance . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Précurseur pour les alcaloïdes
La 1,2,3,4-tétrahydroisoquinoline est un motif structurel important de divers produits naturels et composés pharmacologiquement actifs . Ses dérivés substitués en C(1), tels que la 8-amino-5-bromo-1,2,3,4-tétrahydroisoquinoline, peuvent servir de précurseurs à divers alcaloïdes présentant des activités biologiques multiformes .
Réactions multi-composants
Ce composé peut être utilisé dans des réactions multi-composants pour la fonctionnalisation en C(1) des 1,2,3,4-tétrahydroisoquinolines . Ces réactions sont des stratégies puissantes en synthèse organique pour la génération de diversité et de complexité moléculaires .
Synthèse de molécules biologiquement actives
La 1,2,3,4-tétrahydroisoquinoline est un fragment clé d'une gamme diversifiée d'alcaloïdes et de molécules bioactives . Par conséquent, la this compound pourrait potentiellement être utilisée dans la synthèse de ces molécules.
Agents antineuro-inflammatoires
Les N-benzyl tétrahydroisoquinolines sont connues pour fonctionner comme agents antineuro-inflammatoires . Compte tenu de la similitude structurelle, la this compound pourrait également avoir des applications potentielles dans ce domaine.
Catalyse asymétrique
Les dérivés de tétrahydroisoquinoline ont de larges applications dans la catalyse asymétrique en tant qu'échafaudages chiraux . Cela suggère que la this compound pourrait être utilisée dans des applications similaires.
Chimie médicinale
Les composés naturels et synthétiques à base de tétrahydroisoquinoline exercent diverses activités biologiques contre divers agents pathogènes infectieux et troubles neurodégénératifs . Par conséquent, la this compound pourrait avoir des applications potentielles en chimie médicinale.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain isoquinoline alkaloids, which are known for their biological activities against pathogens and neurodegenerative disorders . The nature of these interactions often involves binding to active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways that are crucial for cell survival and proliferation . Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting the overall function of the cell.
Molecular Mechanism
At the molecular level, 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to interact with different molecular targets makes it a versatile agent in biochemical research.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine over time are crucial factors in laboratory settings. This compound is typically stored in dark places under inert atmospheres at temperatures between 2-8°C to maintain its stability . Over time, any degradation products formed can influence the long-term effects on cellular function observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds is essential for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell . The study of these pathways provides insights into the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding these processes is crucial for determining the bioavailability and efficacy of the compound.
Subcellular Localization
The subcellular localization of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with molecular targets and the subsequent biological effects.
Propriétés
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXVHSIERUIKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733334 | |
| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260779-54-1 | |
| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



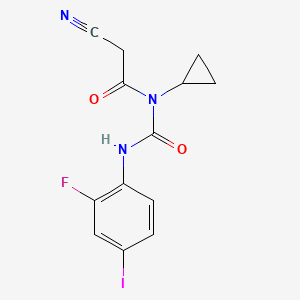


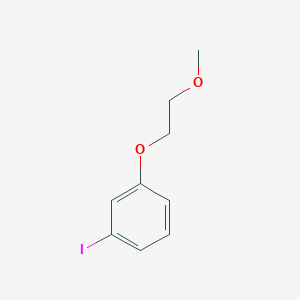
![Benzyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1398105.png)


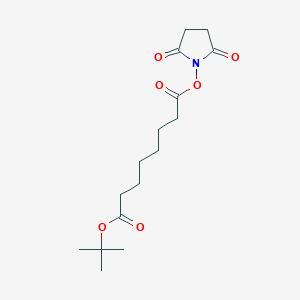
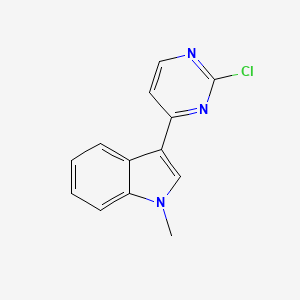
![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B1398111.png)
